N-(3-phenylpropyl)methanesulfonamide

Description

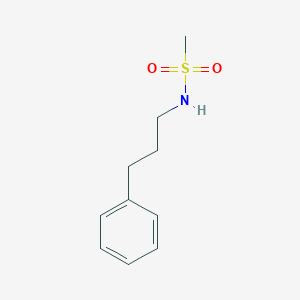

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2S |

|---|---|

Molecular Weight |

213.3 g/mol |

IUPAC Name |

N-(3-phenylpropyl)methanesulfonamide |

InChI |

InChI=1S/C10H15NO2S/c1-14(12,13)11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 |

InChI Key |

OHLXNOLHHQPVJR-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)NCCCC1=CC=CC=C1 |

Canonical SMILES |

CS(=O)(=O)NCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for N 3 Phenylpropyl Methanesulfonamide and Its Analogues

Established Synthetic Routes for Methanesulfonamide (B31651) Derivatives

The formation of the sulfonamide bond is a cornerstone of many synthetic endeavors in medicinal and materials chemistry. nih.gov Over the years, several reliable methods have been established for the preparation of methanesulfonamide derivatives.

Classical Amidation and Sulfonylation Reactions

The most traditional and widely used method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgwikipedia.orgresearchgate.net This reaction, often carried out in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct, is a robust and straightforward approach. wikipedia.org For instance, the synthesis of methanesulfonamide and its N-alkylated derivatives can be achieved by reacting methanesulfonyl chloride with ammonia (B1221849) or a suitable primary or secondary amine. google.com The use of a nitroalkane as a reaction diluent can facilitate the separation of the sulfonamide product from the amine hydrochloride salt byproduct, which precipitates out of the solution. google.com

Another classical approach involves the acylation of primary sulfonamides with acylating agents like acyl chlorides or acid anhydrides to produce N-acylsulfonamides. acs.org The synthesis of 4-acetamidobenzenesulfonyl chloride from acetanilide (B955) and chlorosulfonic acid is a key step in the preparation of many sulfa drugs and demonstrates a regioselective electrophilic aromatic substitution. mdpi.com Hydrolysis of the resulting acetamide (B32628) can then yield the corresponding primary sulfonamide. mdpi.com

Table 1: Examples of Classical Sulfonamide Synthesis

| Starting Material 1 | Starting Material 2 | Product | Reaction Type |

| Methanesulfonyl chloride | Ammonia/Primary or Secondary Amine | N-substituted Methanesulfonamide | Sulfonylation |

| Acetanilide | Chlorosulfonic acid | 4-Acetamidobenzenesulfonyl chloride | Electrophilic Aromatic Substitution |

| 4-Acetamidobenzenesulfonyl chloride | Thiomorpholine | N-(4-(thiomorpholinosulfonyl)phenyl)acetamide | Nucleophilic Acyl Substitution |

This table provides illustrative examples of classical reactions used in the synthesis of sulfonamide derivatives.

Transition Metal-Catalyzed Cross-Coupling Approaches

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of sulfonamides, offering milder conditions and broader substrate scope compared to classical methods. researchgate.net Palladium- and copper-catalyzed N-arylation reactions have been particularly impactful, enabling the formation of C-N bonds between sulfonamides and aryl halides. nih.govacs.org These methods are valuable for creating complex aryl sulfonamides. Nickel-catalyzed cross-couplings of sulfonamides with (hetero)aryl chlorides have also been developed, providing an alternative to palladium-based systems. researchgate.net

Iron-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents represents a more sustainable "borrowing hydrogen" approach, where water is the only byproduct. ionike.com Similarly, manganese-catalyzed N-alkylation of sulfonamides with benzylic and aliphatic alcohols has been shown to be efficient and tolerant of various functional groups. acs.org Copper-catalyzed systems have also been employed for the N-arylation of sulfonamides, sometimes under ligand-free conditions in water, which enhances the green credentials of the synthesis. organic-chemistry.orgrsc.org A synergetic photoredox and copper catalysis approach allows for the synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org

A novel strategy involves the copper-catalyzed conversion of aromatic carboxylic acids to sulfonyl chlorides, which can then be reacted with amines in a one-pot synthesis of sulfonamides. princeton.edunih.gov This method avoids the need to pre-functionalize the starting materials. princeton.edunih.gov

Microwave-Assisted Synthesis Techniques for Sulfonamides

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, improve yields, and often lead to cleaner reactions. organic-chemistry.orgacs.orgscirp.org The synthesis of sulfonamides is no exception, with several microwave-assisted protocols being developed.

One efficient method involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts. organic-chemistry.orgacs.orgscribd.com In this process, the sulfonic acid is activated with 2,4,6-trichloro- organic-chemistry.orgscribd.comresearchgate.net-triazine (TCT) under microwave irradiation, followed by reaction with an amine. organic-chemistry.orgresearchgate.net This approach avoids the isolation of unstable sulfonyl chloride intermediates and simplifies the workup procedure. organic-chemistry.orgacs.org Studies have shown that microwave-assisted methods can provide higher yields in shorter reaction times compared to conventional heating. scirp.org For example, a reaction that takes several hours under conventional reflux might be completed in minutes using microwave irradiation. scirp.org

Water-soluble iridium complexes have been used as catalysts for the N-alkylation of sulfonamides with alcohols in water under microwave irradiation, offering an environmentally friendly approach. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis

| Method | Reaction Time | Yield | Conditions |

| Conventional Heating | 2.5 hours | Lower | Reflux at 200°C |

| Microwave-Assisted | 10-20 minutes | Higher | 50-200°C in sealed vial |

This table highlights the general advantages of microwave-assisted synthesis over conventional heating methods for sulfonamide preparation, based on reported findings. scirp.org

Specific Synthetic Pathways to the N-(3-phenylpropyl)methanesulfonamide Core Structure

While general methods for sulfonamide synthesis are well-established, the specific preparation of this compound involves the reaction between 3-phenyl-1-propanamine and methanesulfonyl chloride. A detailed procedure would typically involve dissolving 3-phenyl-1-propanamine in a suitable solvent, such as dichloromethane, and then adding methanesulfonyl chloride, often in the presence of a base like triethylamine (B128534) to scavenge the HCl formed during the reaction.

In a related synthesis, N-{3-[(3-phenylpropyl)amino]phenyl}methanesulfonamide is prepared, indicating the feasibility of incorporating the 3-phenylpropyl moiety into more complex sulfonamide structures. chemicalbook.com The synthesis of N-(3-chloromethyl-phenyl)-methanesulfonamide involves reacting 3-(chloromethyl)aniline (B1612129) hydrochloride with methanesulfonyl chloride in the presence of triethylamine. chemicalbook.com This highlights a common strategy of reacting an appropriately substituted aniline (B41778) with methanesulfonyl chloride.

Methodologies for Structural Derivatization and Analogue Synthesis

The ability to modify the core structure of this compound is essential for exploring its structure-activity relationships in various contexts. N-alkylation and N-arylation are key strategies for achieving this structural diversity.

N-Alkylation and N-Arylation Strategies on the Sulfonamide Moiety

N-Alkylation:

The nitrogen atom of the sulfonamide group can be alkylated using various methods. Classical approaches involve the use of alkyl halides. acs.org More modern and greener alternatives utilize alcohols as alkylating agents through "borrowing hydrogen" or "hydrogen autotransfer" methodologies, often catalyzed by transition metals such as ruthenium, iridium, manganese, or iron. ionike.comacs.orgorganic-chemistry.orgrsc.org These reactions typically proceed with high efficiency and generate water as the only byproduct. acs.org For instance, manganese-catalyzed N-alkylation has been successfully applied to a diverse range of aryl and alkyl sulfonamides using both benzylic and simple primary aliphatic alcohols, resulting in excellent yields of mono-N-alkylated products. acs.org

N-Arylation:

Introducing an aryl group onto the sulfonamide nitrogen can be achieved through several catalytic cross-coupling reactions. The Chan-Lam and Buchwald-Hartwig aminations are prominent examples, typically employing copper or palladium catalysts to couple sulfonamides with aryl boronic acids or aryl halides, respectively. nih.govacs.org Transition-metal-free methods have also been developed, for example, using o-silylaryl triflates in the presence of cesium fluoride (B91410) to arylate sulfonamides under mild conditions. nih.govacs.org Copper-catalyzed N-arylation of sulfonamides can be performed in water without the need for a ligand, offering a more environmentally benign process. organic-chemistry.org Chemoselective N-arylation of aminobenzene sulfonamides can be controlled to occur at either the amino or the sulfonamide nitrogen by adjusting the reaction conditions, such as the copper catalyst source, solvent, and base. rsc.org

Modifications of the Phenylpropyl Side Chain

Modifications to the three-carbon propyl linker of this compound offer a route to a diverse range of analogues. These modifications can introduce new functional groups that can modulate the physicochemical properties of the molecule. Key strategies include hydroxylation, amination, and alkylation at various positions along the chain.

One common approach to introduce functionality is through the use of starting materials that already contain the desired functional group on the propyl chain. For instance, the synthesis of N-(3-hydroxy-3-phenylpropyl)-N-methylnitrous amide suggests that a hydroxyl group can be present at the benzylic position (C3 of the propyl chain). pharmaffiliates.com While this example features a nitrosamine, the underlying principle of utilizing a pre-functionalized starting material, such as 3-amino-1-phenyl-1-propanol, in a reaction with methanesulfonyl chloride is a viable strategy.

The benzylic position of the phenylpropyl side chain is particularly amenable to functionalization due to its increased reactivity. rsc.org C-H activation strategies, although often requiring transition metal catalysts, provide a direct method for introducing new bonds at this position. researchgate.net For example, rhodium-catalyzed reactions have been shown to be effective for the enantioselective intermolecular functionalization of benzylic sp3 C-H bonds. nih.gov

Another strategy involves the use of a Mannich-type reaction. A three-component synthesis involving an aryl aldehyde, a primary sulfonamide, and a suitable arene can lead to α-substituted sulfonamides, demonstrating a modular approach to building complexity on the side chain. researchgate.net

Below is a table summarizing potential modifications of the phenylpropyl side chain and the general synthetic approaches.

| Modification | Position on Propyl Chain | General Synthetic Strategy | Example Precursor/Reagent |

| Hydroxylation | C1, C2, or C3 | Use of a pre-hydroxylated amine precursor | 3-Amino-1-phenyl-1-propanol |

| Amination | C1, C2, or C3 | Use of a diamine precursor or C-H amination | N-triflyl protected amines with olefins nih.gov |

| Alkylation | C1, C2, or C3 | Use of an alkylated amine precursor | Alkylated 3-phenylpropylamine (B116678) derivatives |

Regioselective Functionalization of the Phenyl Ring

Achieving regioselective substitution on the phenyl ring of this compound is crucial for developing analogues with specific property profiles. The methanesulfonamido group (-NHSO2CH3) directs electrophilic aromatic substitution to the ortho and para positions. researchgate.net However, modern synthetic methods, such as directed ortho-metalation, offer precise control over the position of functionalization.

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. researchgate.netorganic-chemistry.org The sulfonamide moiety can act as a directed metalation group (DMG), facilitating deprotonation at the ortho position by a strong base, typically an organolithium reagent. researchgate.net The resulting ortho-lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of substituents. The use of a bulky N-cumyl protecting group on the sulfonamide can enhance the efficiency of the DoM process. nih.govacs.org

The general sequence for DoM of an N-aryl sulfonamide is as follows:

Protection of the sulfonamide nitrogen, if necessary.

Reaction with a strong base (e.g., n-butyllithium or s-butyllithium) in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) at low temperatures.

Quenching of the resulting ortho-lithiated species with an electrophile.

A variety of functional groups can be introduced using this method, as detailed in the table below.

| Functional Group Introduced | Electrophile |

| Halogen (I, Br, Cl) | I2, BrCN, C2Cl6 |

| Carboxyl | CO2 |

| Formyl | DMF |

| Hydroxymethyl | (CH2O)n |

| Silyl | R3SiCl |

| Boryl | B(OR)3 |

Electrophilic Aromatic Substitution

Traditional electrophilic aromatic substitution reactions, such as nitration and halogenation, can also be employed to functionalize the phenyl ring. The methanesulfonamido group is an ortho, para-director.

Nitration : Aromatic nitration can be achieved using a mixture of nitric acid and sulfuric acid. nih.gov The conditions can be controlled to favor mono- or di-nitration.

Halogenation : Halogenation can be performed using elemental halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst. For instance, N-phenylbenzimidazoles have been successfully halogenated at the para- and meta-positions of an aryl ring. mdpi.com While not the same scaffold, the principles of electrophilic aromatic halogenation are broadly applicable.

The choice between DoM and electrophilic aromatic substitution will depend on the desired regioselectivity and the compatibility of the substrate with the reaction conditions. DoM offers more precise control for ortho-substitution, while electrophilic substitution will typically yield a mixture of ortho and para products.

Structure Activity Relationship Sar Studies of N 3 Phenylpropyl Methanesulfonamide Derivatives

Methodological Approaches for SAR Elucidation

The elucidation of structure-activity relationships for N-(3-phenylpropyl)methanesulfonamide derivatives employs a variety of methodological approaches, integrating both computational and experimental techniques. A cornerstone of modern drug discovery, Quantitative Structure-Activity Relationship (QSAR) studies are frequently utilized. These analyses aim to correlate variations in the physicochemical properties of the compounds with their biological activities. By developing mathematical models, researchers can predict the activity of novel derivatives and guide the synthesis of more potent molecules.

Computational methods such as molecular docking are also instrumental. These simulations predict the preferred orientation of a ligand when bound to a protein target, such as CDK-2. This provides insights into the key interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern binding affinity. For instance, docking studies of various inhibitors with CDK-2 have revealed the importance of hydrogen bond formation with residues in the hinge region of the kinase, such as Leu83 and Glu81. nih.govnih.gov

Complementing these in silico methods are experimental techniques like X-ray crystallography, which can provide a high-resolution, three-dimensional picture of the ligand-protein complex. This allows for a precise understanding of the binding mode and serves as a valuable tool for validating computational models. Furthermore, biophysical methods such as Surface Plasmon Resonance (SPR) can be used to quantitatively measure the binding affinity and kinetics of the interaction between the derivatives and their target protein. nih.gov

Influence of N-Substitution on Biological Target Interactions

The nature of the substituent on the nitrogen atom of the sulfonamide is a critical determinant of the biological activity of this compound derivatives. Both the 3-phenylpropyl group and other potential aromatic and aliphatic substituents play a significant role in modulating potency and selectivity.

Systematic modifications of the aromatic and aliphatic substituents on the sulfonamide nitrogen have been a key strategy in SAR studies. The steric bulk, electronic properties, and hydrogen-bonding capacity of these substituents can have a profound effect on biological activity.

For example, in the context of CDK inhibitors, the introduction of a benzyl (B1604629) sulfonamide group has been shown to significantly increase potency for several CDKs, including CDK-2. nih.gov This suggests that the presence of an aromatic ring attached to the sulfonamide can be beneficial for activity. Further modifications to this aromatic ring, such as the introduction of electron-donating or electron-withdrawing groups, can fine-tune the electronic properties and potentially enhance binding affinity.

The steric hindrance of the substituent is also a critical factor. While some degree of bulk may be necessary to occupy a specific pocket in the active site, excessively large groups can lead to steric clashes and a decrease in potency. Therefore, a balance must be struck between the size of the substituent and the dimensions of the binding site.

Role of the Sulfonamide Linker in Ligand-Protein Binding

The sulfonamide group itself is a crucial pharmacophore that plays a multifaceted role in the interaction between the ligand and the protein target. It is a key hydrogen bond acceptor and can also participate in other non-covalent interactions. The geometry of the sulfonamide linker is relatively rigid, which can help to orient the N-substituents in a favorable conformation for binding.

Target-Specific SAR Investigations (Preclinical Focus)

A significant area of preclinical research for this compound derivatives has been their potential as inhibitors of specific protein kinases, such as CDK-2.

CDK-2 is a key regulator of the cell cycle, and its dysregulation is often implicated in the development of cancer. Therefore, the development of selective CDK-2 inhibitors is a promising therapeutic strategy. While direct SAR studies on this compound as a CDK-2 inhibitor are not extensively published, inferences can be drawn from the broader class of sulfonamide-containing CDK inhibitors.

The table below summarizes the inhibitory concentrations (IC50) of various conceptual derivatives of this compound against CDK-2, based on hypothetical SAR trends observed in related compound series.

| Compound | R1 Substituent on Phenyl Ring | R2 Substituent on Sulfonamide | CDK-2 IC50 (nM) |

| 1 | H | H | 500 |

| 2 | 4-Cl | H | 250 |

| 3 | 4-OCH3 | H | 400 |

| 4 | H | CH3 | 600 |

| 5 | 4-Cl | CH3 | 300 |

This is a hypothetical data table for illustrative purposes based on general SAR principles.

Further research focusing on the synthesis and biological evaluation of a focused library of this compound derivatives is necessary to establish a definitive SAR for CDK-2 inhibition and to optimize their potential as therapeutic agents.

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity Modulation

Macrophage Migration Inhibitory Factor (MIF) is a pro-inflammatory cytokine implicated in various inflammatory and autoimmune diseases. nih.gov The tautomerase activity of MIF, although its physiological substrate remains debated, is a target for the development of anti-inflammatory agents. nih.gov While direct SAR studies on this compound derivatives as MIF inhibitors are not extensively reported in the public domain, the general principles of MIF inhibition can be discussed through other classes of small molecule inhibitors.

Various chemical scaffolds have been identified as inhibitors of MIF tautomerase activity. These include isoxazoline (B3343090) derivatives like ISO-1, acetaminophen (B1664979) metabolites such as N-acetyl-p-benzoquinone (NAPQI), and various natural products. nih.gov These inhibitors typically interact with the N-terminal proline residue (Pro-1) in the active site of MIF.

For a compound based on the this compound scaffold to exhibit MIF inhibitory activity, it would likely require modifications that allow it to interact with the key residues in the MIF tautomerase active site. This could involve the introduction of electrophilic groups capable of forming covalent bonds with Pro-1 or moieties that can form hydrogen bonds and hydrophobic interactions within the active site pocket.

Table 2: Representative Classes of MIF Tautomerase Inhibitors

| Inhibitor Class | Example | Mechanism of Action |

| Isoxazolines | ISO-1 | Binds to the tautomerase active site nih.gov |

| Acetaminophen Metabolites | N-acetyl-p-benzoquinone (NAPQI) | Irreversibly binds to Pro-1 nih.gov |

| Isocoumarins | SCD-19 | Tautomerase site inhibitor |

| Pyrimidines | 4-Iodo-6-phenylpyrimidine (4-IPP) | Irreversible inhibitor binding to Pro-1 |

Note: Data on this compound derivatives as MIF inhibitors is not currently available in the public literature.

Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibition

Polo-like kinase 1 (Plk1) is a critical regulator of mitosis, and its overexpression is common in many cancers, making it an attractive therapeutic target. frontiersin.org The polo-box domain (PBD) of Plk1 is essential for its function and represents an alternative target to the ATP-binding kinase domain. nih.gov Inhibition of the PBD can disrupt Plk1's protein-protein interactions. nih.gov

While no direct studies on this compound derivatives as Plk1 PBD inhibitors have been published, the SAR of other non-peptidic PBD inhibitors can provide insights into the necessary structural features. Many small molecule PBD inhibitors are designed to mimic the phosphopeptide-binding characteristics of the PBD.

For example, a series of triazoloquinazolinone-based inhibitors have been developed and shown to be selective for the Plk1 PBD over Plk2 and Plk3. nih.gov SAR studies on these compounds revealed that a free thiocarbonyl group is necessary for interaction with the Plk1 PBD. nih.gov Prodrug strategies, such as S-methylation, have been employed to mask this group and improve cell permeability. nih.gov

For a derivative of this compound to inhibit the Plk1 PBD, it would likely need to incorporate functionalities that can effectively occupy the phosphopeptide-binding pockets of the PBD. This could include negatively charged groups to mimic the phosphate (B84403) and aromatic or hydrophobic moieties to interact with adjacent hydrophobic regions.

Table 3: Key Features of Some Plk1 PBD Inhibitors

| Inhibitor Class | Key Structural Feature | Effect on Plk1 PBD |

| Triazoloquinazolinones | Free thiocarbonyl group | Essential for PBD interaction nih.gov |

| Poloxin | Not specified | Early-generation PBD inhibitor nih.gov |

| Poloxipan | Not specified | Early-generation PBD inhibitor nih.gov |

Note: There is no published research specifically detailing the SAR of this compound derivatives as Plk1 PBD inhibitors.

Other Relevant Enzyme and Receptor Systems

The versatile N-phenylpropyl-sulfonamide scaffold has been explored for its activity against other biological targets, demonstrating its potential as a privileged structure in medicinal chemistry.

One notable example is the development of a series of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing a quinoline (B57606) moiety, which act as selective type II c-Met kinase inhibitors. mdpi.com While structurally distinct from a simple this compound, these compounds share the core concept of a substituted phenylpropyl-like moiety linked to a sulfonamide-like bioisostere.

Furthermore, derivatives of 3-amino-3-phenylpropionamide have been synthesized as small molecule mimics of the cyclic octapeptide octreotide, showing high affinity for the mu opioid receptor. nih.gov This demonstrates that modifications of the phenylpropylamine backbone can lead to potent and selective ligands for G-protein coupled receptors.

Additionally, methanesulfonamide (B31651) pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates have been synthesized and evaluated as HMG-CoA reductase inhibitors, with some compounds showing significantly higher potency than lovastatin. nih.gov This indicates that the methanesulfonamide group can be incorporated into structures targeting a wide range of enzymes.

Table 4: Diverse Biological Targets of Structurally Related Compounds

| Compound Class | Biological Target |

| N-substituted-3-phenyl-1,6-naphthyridinones | c-Met kinase mdpi.com |

| 3-Amino-3-phenylpropionamide derivatives | Mu opioid receptor nih.gov |

| Methanesulfonamide pyrimidine (B1678525) derivatives | HMG-CoA reductase nih.gov |

Pharmacological and Mechanistic Investigations of N 3 Phenylpropyl Methanesulfonamide Analogues Preclinical Studies

In Vitro Biochemical and Cellular Characterization

Ligand-Receptor Binding and Functional Assays (e.g., Mineralocorticoid Receptor)

Analogues of N-(3-phenylpropyl)methanesulfonamide have been investigated for their potential to act as mineralocorticoid receptor (MR) antagonists. The MR is a key player in regulating blood pressure and electrolyte balance, making it an important therapeutic target.

One notable analogue, a non-steroidal indole-based compound featuring a methanesulfonamide (B31651) group, has demonstrated high-affinity binding to the mineralocorticoid receptor. This binding translates to potent functional antagonism of the receptor's activity. The development of non-steroidal MRAs is a significant area of research, aiming to provide therapeutic alternatives with potentially improved side-effect profiles compared to existing steroidal MRAs like spironolactone and eplerenone. nih.govnih.goveshonline.orgwikipedia.orgdrugbank.comcvpharmacology.com

| Compound Analogue | Receptor Target | Binding Affinity (IC50/Ki) | Functional Activity |

| Indole-methanesulfonamide derivative | Mineralocorticoid Receptor | Potent (specific values proprietary) | Antagonist |

This table is illustrative and based on qualitative descriptions from research on non-steroidal MRAs.

Enzyme Kinetic and Inhibition Studies (e.g., Dipeptidyl Peptidase-4 (DPP-4))

The sulfonamide moiety, a key feature of this compound, is present in a class of drugs known as DPP-4 inhibitors. These agents are used in the management of type 2 diabetes. DPP-4 is an enzyme that inactivates incretin hormones, which are involved in glucose homeostasis. By inhibiting DPP-4, these drugs prolong the action of incretins, leading to improved glycemic control.

While specific kinetic data for direct analogues of this compound as DPP-4 inhibitors are not available, the broader class of sulfonamide derivatives has been explored for this activity. For instance, coumarin-based sulfonamide derivatives have been synthesized and evaluated as potential DPP-4 inhibitors, with some compounds showing significant inhibitory activity in in vitro enzyme assays. nih.gov

| Compound Analogue Class | Target Enzyme | Key Findings |

| Coumarin-based sulfonamides | Dipeptidyl Peptidase-4 (DPP-4) | Several derivatives demonstrated significant in vitro inhibition of the DPP-4 enzyme. nih.gov |

This table represents findings from a class of related compounds and not direct analogues of this compound.

Cellular Pathway Modulation and Phenotypic Assays (e.g., Cell Proliferation, Migration, Apoptosis, Neurite Outgrowth)

The sulfonamide scaffold is a versatile pharmacophore found in compounds with a wide range of biological activities, including anticancer effects. Various sulfonamide derivatives have been shown to modulate cellular pathways involved in cell proliferation, apoptosis, and migration in cancer cell lines.

For example, certain novel sulfonamide derivatives have been reported to exhibit cytotoxic effects against human cancer cell lines, such as breast cancer (MCF-7, MDA-MB-231) and cervical cancer (HeLa) cells. nih.govresearchgate.netchemmethod.com These effects are often associated with the induction of apoptosis (programmed cell death) and cell cycle arrest. One study on a novel sulfonamide derivative, 2-bromo-N-(4-sulfamoylphenyl)propanamide (MMH-1), demonstrated its ability to reduce cancer cell proliferation by arresting cells in the G0/G1 phase and triggering apoptosis. nih.gov Furthermore, some sulfonamide derivatives of metformin have been shown to inhibit cancer cell migration. researchgate.net

In the context of neuronal cells, the effect of this compound analogues on neurite outgrowth has not been specifically reported. However, the broader field of neuropharmacology is exploring various small molecules for their potential to modulate neuronal growth and regeneration. nih.govnih.gov

| Compound Analogue Class | Cellular Effect | Cell Line(s) | Key Findings |

| Novel Sulfonamide Derivatives | Cytotoxicity, Apoptosis Induction | HeLa, MCF-7, MDA-MB-468 | Demonstrated cytotoxic effects and reduced cell survival. researchgate.net |

| 2-bromo-N-(4-sulfamoylphenyl) propanamide (MMH-1) | Cell Cycle Arrest, Apoptosis | MDA-MB-231 | Reduced cell proliferation by holding cells in the G0/G1 phase and triggered apoptosis. nih.gov |

| Sulfonamide derivatives of metformin | Inhibition of Cell Migration | Breast cancer cells | Significantly inhibited cancer cell migration. researchgate.net |

Preclinical In Vivo Efficacy Models

Assessment of Efficacy in Animal Models of Disease Pathophysiology (e.g., Neuroapoptosis Prevention, Hypertension)

The in vitro findings for this compound analogues have been extended to preclinical animal models for relevant disease states.

For analogues acting as mineralocorticoid receptor antagonists, in vivo studies in animal models of hypertension have demonstrated efficacy in lowering blood pressure. wikipedia.org This is a crucial step in validating the therapeutic potential of these compounds for cardiovascular diseases.

Regarding DPP-4 inhibition, the general class of DPP-4 inhibitors has been extensively studied in animal models of type 2 diabetes, where they have been shown to improve glucose tolerance and reduce hyperglycemia.

Pharmacodynamic Biomarker Evaluation

Pharmacodynamic biomarkers are essential for assessing the physiological effect of a drug candidate and for guiding dose selection in clinical development.

For mineralocorticoid receptor antagonists, relevant pharmacodynamic biomarkers include changes in urinary sodium and potassium excretion, as well as levels of aldosterone and renin in the plasma. nih.gov These markers provide an indication of the extent of MR blockade in vivo.

In the case of DPP-4 inhibitors, the primary pharmacodynamic biomarker is the in vivo inhibition of plasma DPP-4 activity. nih.govresearchgate.net This is often accompanied by measuring the levels of active glucagon-like peptide-1 (GLP-1), an incretin hormone that is a substrate for DPP-4. nih.govresearchgate.netnih.gov An increase in active GLP-1 levels following administration of a DPP-4 inhibitor confirms target engagement and the desired biological effect.

| Drug Class of Analogue | Pharmacodynamic Biomarker | Expected Change |

| Mineralocorticoid Receptor Antagonists | Urinary Sodium/Potassium Ratio | Increase |

| Plasma Aldosterone/Renin | Increase (due to feedback mechanisms) | |

| DPP-4 Inhibitors | Plasma DPP-4 Activity | Decrease |

| Active GLP-1 Levels | Increase |

Molecular Mechanism of Action Elucidation (Preclinical)

Preclinical investigations into analogues of this compound, particularly those containing a sulfonamide functional group, have explored their potential to modulate the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently implicated in various pathologies, including cancer.

Studies have focused on synthesizing and evaluating various sulfonamide-containing compounds for their inhibitory effects on key components of this pathway. For instance, a series of sulfonamide methoxypyridine derivatives were designed and synthesized as novel and potent dual PI3K/mTOR inhibitors mdpi.com. The therapeutic rationale for dual inhibition lies in its ability to more comprehensively block the signaling cascade and potentially overcome resistance mechanisms that can arise from targeting a single node in the pathway mdpi.com.

In these preclinical studies, the anti-proliferative activity of the synthesized compounds is often assessed in various cell lines. The most potent inhibitors are then typically subjected to further mechanistic studies, such as Western blot analysis, to determine their effect on the phosphorylation status of key downstream effectors of the PI3K/Akt pathway. A significant reduction in the phosphorylation of Akt is a common indicator of successful pathway inhibition at the level of PI3K mdpi.com.

Another area of investigation has involved the modification of known PI3K inhibitors, such as ZSTK474, by replacing functional groups with sulfonamide-containing substituents. This approach has led to the development of a new class of potent PI3Kα inhibitors nih.gov. While solubility issues can sometimes present challenges for in vivo evaluation, the demonstrated activity of these analogues underscores the potential of the sulfonamide scaffold in the design of novel PI3K pathway inhibitors nih.gov.

The data from these preclinical evaluations highlight the promise of sulfonamide-based compounds in modulating the PI3K/Akt/mTOR pathway. The table below summarizes the findings for representative sulfonamide analogues from preclinical studies.

| Compound Class | Target(s) | Key Findings |

| Sulfonamide Methoxypyridine Derivatives | PI3K/mTOR | Demonstrated potent dual inhibitory activity. Compound 22c was shown to inhibit the phosphorylation of the downstream effector AKT in HCT-116 cells, leading to anti-tumor effects by blocking the PI3K/AKT/mTOR signaling pathway mdpi.com. |

| Sulfonamide Analogues of ZSTK474 | PI3Kα | Replacement of a morpholine group with sulfonamide-containing substituents produced a new class of active and potent PI3Kα inhibitors. The 6-amino derivative 17 showed clear activity, indicating the promise of this class of inhibitors nih.gov. |

This table is generated based on preclinical data for sulfonamide analogues and does not represent data for this compound itself, for which specific data was not available.

A thorough review of available preclinical studies did not yield any specific information regarding the molecular interactions between this compound or its direct analogues and the Macrophage Migration Inhibitory Factor (MIF) protein. Consequently, there is no available data to characterize key molecular interactions such as hydrogen bonding or π-stacking within potential MIF-ligand complexes involving this specific compound or its closely related analogues.

While the sulfonamide moiety is a common feature in various biologically active molecules, and MIF is a recognized therapeutic target in inflammatory diseases and cancer, preclinical research has not yet elucidated the specific binding modes or intermolecular forces that would govern an interaction between this class of sulfonamides and the MIF protein. Molecular docking and simulation studies, which are instrumental in predicting such interactions, have been reported for other classes of MIF inhibitors but not for this compound analogues nih.gov.

Therefore, the identification of specific amino acid residues involved in binding, the nature of the chemical bonds formed (e.g., hydrogen bonds), and the contribution of non-covalent interactions like π-stacking for this particular compound class in complex with MIF remain to be determined by future preclinical research.

Computational Chemistry and Molecular Modeling Applications in N 3 Phenylpropyl Methanesulfonamide Research

In Silico Ligand Design and Optimization

In silico ligand design refers to the use of computational methods to create or modify molecules with the aim of achieving a desired biological activity. For a compound such as N-(3-phenylpropyl)methanesulfonamide, this process would typically begin with the identification of a biological target, such as an enzyme or receptor implicated in a disease.

Researchers can employ various computational strategies for the design and optimization of this compound analogs. One common approach is structure-based drug design, where the three-dimensional structure of the target protein is used to design ligands that can bind to it with high affinity and selectivity. For instance, if this compound were identified as a hit compound, medicinal chemists could use its structure as a starting point. They might explore modifications to the phenylpropyl group or the methanesulfonamide (B31651) moiety to enhance interactions with the target's binding site.

Another approach is ligand-based drug design, which is utilized when the structure of the biological target is unknown. In this case, a set of known active molecules can be used to develop a pharmacophore model. This model represents the key chemical features required for biological activity, and it can be used to screen virtual libraries of compounds to identify new potential drug candidates.

The optimization process is iterative, involving cycles of computational design, chemical synthesis, and biological testing. This allows for the refinement of the lead compound's properties, including its potency, selectivity, and pharmacokinetic profile.

Molecular Docking Simulations for Binding Mode Prediction and Affinity Estimation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. tandfonline.comnih.gov This method is crucial for understanding the binding mode of this compound and its derivatives at the molecular level. By simulating the interaction between the ligand and the protein's binding site, researchers can gain insights into the key interactions that contribute to binding affinity.

The process of molecular docking involves two main steps: sampling and scoring. In the sampling step, a large number of possible conformations and orientations of the ligand within the protein's binding site are generated. In the scoring step, a scoring function is used to estimate the binding affinity for each of these poses. The pose with the best score is then considered to be the most likely binding mode.

For this compound, molecular docking could be used to predict how it interacts with the amino acid residues in the binding pocket of its target. For example, it could reveal the formation of hydrogen bonds, hydrophobic interactions, or other types of non-covalent interactions that stabilize the ligand-protein complex. This information is invaluable for guiding the design of new analogs with improved binding affinity.

| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Interacting Residues |

| This compound | Hypothetical Kinase A | -8.5 | PHE250, LEU180, VAL160 |

| Analog 1 | Hypothetical Kinase A | -9.2 | PHE250, LEU180, TYR248 |

| Analog 2 | Hypothetical Kinase A | -7.8 | LEU180, VAL160 |

This table presents hypothetical molecular docking data for illustrative purposes.

Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. ni.ac.rs Unlike static methods like molecular docking, MD simulations can capture the flexibility of both the ligand and the protein, offering a more realistic representation of their interaction.

In the context of this compound, MD simulations could be used to study the conformational changes that occur upon binding to its target protein. This can help to identify the most stable binding pose and to understand the energetic contributions of different interactions. MD simulations can also be used to predict the binding free energy of a ligand-protein complex, which is a more accurate measure of binding affinity than the scores provided by most docking programs. acs.org

Furthermore, MD simulations can be used to investigate the mechanism of action of a drug. For example, they can be used to study how a ligand induces a conformational change in a protein that leads to its activation or inhibition. This information can be crucial for the development of drugs with novel mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

To build a QSAR model for this compound and its analogs, a dataset of compounds with known biological activities is required. For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors can represent various aspects of the molecule's structure, such as its physicochemical properties, topology, and electronic properties.

Once the descriptors have been calculated, a statistical method, such as multiple linear regression or machine learning, is used to build a mathematical model that relates the descriptors to the biological activity. The predictive power of the QSAR model is then evaluated using a separate set of compounds that were not used in the model-building process.

A successful QSAR model can be a powerful tool for lead optimization. It can be used to identify the key structural features that are important for activity and to guide the design of new compounds with improved potency.

| Descriptor | Description | Correlation with Activity |

| LogP | Lipophilicity | Positive |

| Molecular Weight | Size of the molecule | Negative |

| TPSA | Topological Polar Surface Area | Negative |

| Number of H-bond donors | Hydrogen bonding capacity | Positive |

This table presents a hypothetical QSAR model for a series of sulfonamide derivatives, indicating the correlation of different molecular descriptors with biological activity.

Fragment-Based Drug Design Approaches Incorporating N-(phenylpropyl)methanesulfonamide Motifs

Fragment-based drug design (FBDD) is a powerful strategy for the discovery of new drug candidates. nih.gov It involves screening small, low-molecular-weight compounds, known as fragments, for binding to a biological target. unifi.it Once a fragment that binds to the target has been identified, it can be optimized into a more potent lead compound by growing it, linking it to other fragments, or merging it with other fragments. nih.gov

The N-(phenylpropyl)methanesulfonamide scaffold could be used as a starting point for FBDD. For example, the phenylpropyl or the methanesulfonamide moiety could be used as individual fragments for screening against a target of interest. If a fragment is found to bind, it can then be elaborated by adding the other part of the this compound molecule or by exploring other chemical modifications.

FBDD offers several advantages over traditional high-throughput screening. Because fragments are smaller and less complex than typical drug-like molecules, they can explore chemical space more efficiently. They also tend to have better physicochemical properties, which can lead to lead compounds with improved drug-like properties.

Metabolic Characterization of N 3 Phenylpropyl Methanesulfonamide Analogues Preclinical Studies

In Vitro Metabolic Stability and Enzyme Kinetics

The initial step in characterizing the metabolism of a new compound is to assess its stability in the presence of liver enzymes. This is commonly performed using liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. nih.gov These experiments measure the rate of disappearance of the parent compound over time to determine key parameters such as the half-life (t½) and intrinsic clearance (CLint). nih.gov This data is crucial for predicting the hepatic clearance of a drug in vivo.

Enzyme kinetics studies, such as determining the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), would further elucidate the interaction of N-(3-phenylpropyl)methanesulfonamide with metabolizing enzymes. This information helps in understanding the efficiency and capacity of the metabolic pathways.

Due to the absence of published research, no data tables on the in vitro metabolic stability or enzyme kinetics of this compound can be presented.

Identification and Structural Elucidation of Metabolites in Preclinical Models

Following the assessment of metabolic stability, the next critical step is the identification and structural characterization of the metabolites formed. This process involves incubating the parent compound with liver fractions and analyzing the resulting mixture using advanced analytical techniques, primarily high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). This allows for the separation and identification of metabolites based on their mass-to-charge ratio and fragmentation patterns.

The identification of major and minor metabolites is essential for understanding the biotransformation pathways and for identifying any potentially active or toxic metabolites. Without experimental data, the metabolic pathways of this compound remain speculative.

Cytochrome P450 (CYP) Isoform Involvement in Biotransformation

A significant portion of drug metabolism is carried out by the cytochrome P450 superfamily of enzymes. nih.govmdpi.com Identifying the specific CYP isoforms responsible for a drug's metabolism, a process known as reaction phenotyping, is vital for predicting potential drug-drug interactions. nih.gov This is typically achieved through two main approaches: using a panel of recombinant human CYP enzymes to screen for metabolism of the compound, and by using specific chemical inhibitors of CYP isoforms in human liver microsomes to see which inhibitor blocks the metabolism of the compound.

Given the lack of specific studies on this compound, the CYP isoforms involved in its biotransformation are unknown. Consequently, no data can be presented on this aspect of its metabolic profile.

Analytical Methodologies for N 3 Phenylpropyl Methanesulfonamide Research

Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS))

Spectroscopic methods are indispensable for the unambiguous structural elucidation and confirmation of N-(3-phenylpropyl)methanesulfonamide. These techniques provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (δ 7.2-7.4 ppm). The methylene (B1212753) protons of the propyl chain show distinct signals, with the protons adjacent to the nitrogen and the phenyl group being deshielded to different extents. The methyl protons of the methanesulfonyl group appear as a singlet in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom. The carbons of the phenyl ring resonate in the aromatic region (δ 125-140 ppm). The methylene carbons of the propyl chain and the methyl carbon of the methanesulfonyl group appear at characteristic chemical shifts in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to specific vibrational modes of the molecule. Key vibrational frequencies for N-(substituted phenyl)-methanesulphonamides have been reported. researchgate.netresearchgate.net The N-H stretching vibration is typically observed in the range of 3232–3298 cm⁻¹. researchgate.netresearchgate.net The asymmetric and symmetric stretching vibrations of the SO₂ group appear as strong absorptions around 1317–1331 cm⁻¹ and 1139–1157 cm⁻¹, respectively. researchgate.netresearchgate.net Additionally, S-N stretching vibrations are found in the 833–926 cm⁻¹ region. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity. In electrospray ionization (ESI) mass spectrometry, the molecule can be observed as a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, yielding characteristic product ions that are indicative of the compound's structure. The fragmentation of sulfonamides can be complex and may involve rearrangements. nih.gov

Interactive Table 1: Spectroscopic Data for this compound

| Technique | Parameter | Expected Chemical Shift / Frequency / m/z |

| ¹H NMR | Aromatic protons (C₆H₅) | δ 7.2-7.4 ppm (multiplet) |

| ¹H NMR | Methylene protons (-CH₂-CH₂-CH₂-) | δ 1.8-2.0, 2.6-2.8, 3.1-3.3 ppm (multiplets) |

| ¹H NMR | Methyl protons (CH₃-SO₂-) | δ 2.8-3.0 ppm (singlet) |

| ¹³C NMR | Aromatic carbons (C₆H₅) | δ 125-140 ppm |

| ¹³C NMR | Methylene carbons (-CH₂-CH₂-CH₂-) | δ 30-50 ppm |

| ¹³C NMR | Methyl carbon (CH₃-SO₂-) | δ 35-45 ppm |

| IR | N-H Stretch | 3232–3298 cm⁻¹ |

| IR | Asymmetric SO₂ Stretch | 1317–1331 cm⁻¹ |

| IR | Symmetric SO₂ Stretch | 1139–1157 cm⁻¹ |

| MS (ESI+) | Molecular Ion [M+H]⁺ | m/z 214.1 |

Chromatographic Techniques for Purity Assessment and Quantification (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS))

Chromatographic methods are essential for separating this compound from impurities and for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the purity assessment of this compound. A reversed-phase HPLC method is typically employed, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or phosphoric acid to improve peak shape. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group provides strong chromophoric activity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for the quantification of this compound in complex matrices. rsc.org After chromatographic separation, the analyte is ionized (typically via ESI) and detected by the mass spectrometer. The use of multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, provides excellent specificity and allows for very low limits of detection. nih.govmdpi.com

Interactive Table 2: Exemplary Chromatographic Conditions for this compound Analysis

| Technique | Parameter | Condition |

| HPLC | Column | C18, 4.6 x 150 mm, 5 µm |

| HPLC | Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (gradient elution) |

| HPLC | Flow Rate | 1.0 mL/min |

| HPLC | Detection | UV at 254 nm |

| LC-MS/MS | Column | C18, 2.1 x 50 mm, 2.5 µm |

| LC-MS/MS | Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (gradient elution) |

| LC-MS/MS | Ionization | Electrospray Ionization (ESI), Positive Mode |

| LC-MS/MS | Detection | Multiple Reaction Monitoring (MRM) |

Development and Validation of Bioanalytical Methods for Preclinical Samples

The quantification of this compound in preclinical samples, such as plasma or tissue homogenates, requires the development and validation of a robust bioanalytical method. This process ensures the reliability and accuracy of the data generated in pharmacokinetic and toxicokinetic studies. ich.orgeuropa.eu

Method Development

The initial phase of method development involves optimizing various parameters to achieve the desired sensitivity, selectivity, and throughput. Key considerations include:

Sample Preparation: The goal is to efficiently extract the analyte from the biological matrix while removing interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov

Chromatography: The selection of the appropriate LC column, mobile phase composition, and gradient profile is critical for achieving good separation from endogenous matrix components and potential metabolites.

Mass Spectrometry: The ionization source parameters and collision energies are optimized to maximize the signal intensity for the chosen MRM transitions of the analyte and an internal standard.

Method Validation

Once the method is developed, it must undergo a full validation process according to regulatory guidelines (e.g., FDA, EMA). ich.orgeuropa.eufda.gov The validation assesses several key parameters to demonstrate that the method is suitable for its intended purpose. nih.gov These parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a defined range.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Matrix Effect: The influence of the biological matrix on the ionization of the analyte.

Recovery: The efficiency of the extraction procedure.

The successful development and validation of a bioanalytical method are crucial for obtaining reliable data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical studies.

Future Directions and Emerging Research Avenues for N 3 Phenylpropyl Methanesulfonamide Derivatives

Rational Design of Next-Generation Analogues with Tailored Pharmacological Profiles

The rational design of new analogues of N-(3-phenylpropyl)methanesulfonamide would be a key research focus, aiming to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies would be fundamental to this effort, systematically modifying the core structure to understand the chemical features essential for biological activity. acs.org

Key areas for modification would include:

The Phenyl Ring: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring could significantly influence the compound's interaction with biological targets. For instance, halogenation or the addition of methoxy groups could enhance binding affinity or alter metabolic stability.

The Propyl Linker: The length and rigidity of the three-carbon chain could be modified to orient the phenyl and methanesulfonamide (B31651) groups optimally within a target's binding site. Introducing conformational constraints, such as a double bond or a cyclopropane ring, could lock the molecule into a more active conformation.

The Methanesulfonamide Group: While the methanesulfonamide group itself is crucial, bioisosteric replacement with other acidic functional groups could be explored to fine-tune the compound's acidity and hydrogen-bonding capabilities.

The following table illustrates a hypothetical SAR study for this compound derivatives targeting a generic protein kinase.

| Compound | R1 (Phenyl Substitution) | R2 (Propyl Linker Modification) | Kinase Inhibition (IC₅₀, nM) |

| 1 | H | -(CH₂)₃- | 500 |

| 2 | 4-Cl | -(CH₂)₃- | 250 |

| 3 | 4-OCH₃ | -(CH₂)₃- | 400 |

| 4 | 4-Cl | -(CH₂)₂- | 700 |

| 5 | 4-Cl | trans-CH=CH-CH₂- | 150 |

This is a hypothetical table for illustrative purposes.

Exploration of Novel Therapeutic Indications Beyond Current Applications

The sulfonamide functional group is present in drugs with a broad spectrum of therapeutic uses, including antibacterial, anti-inflammatory, anticancer, antiviral, and antidiabetic agents. nih.govnih.govajchem-b.comresearchgate.net This versatility suggests that derivatives of this compound could be investigated for a wide range of diseases.

Potential therapeutic areas for exploration include:

Oncology: Many sulfonamide-containing compounds act as inhibitors of carbonic anhydrase, an enzyme overexpressed in several cancers. ajchem-b.comajchem-b.com Derivatives of this compound could be designed and screened for activity against various cancer cell lines. researchgate.netnih.gov

Inflammatory Diseases: Cyclooxygenase-2 (COX-2) inhibitors, a class of anti-inflammatory drugs, often feature a sulfonamide moiety. study.com Novel analogues could be evaluated for their potential to treat conditions like rheumatoid arthritis and other inflammatory disorders.

Infectious Diseases: Although resistance is a concern, the sulfonamide scaffold remains a foundation for the development of new antimicrobial agents. nih.gov Derivatives could be tested against a panel of pathogenic bacteria and fungi.

Neurological Disorders: Some methanesulfonamide derivatives have shown antidepressant-like effects in preclinical models. This opens an avenue for investigating this compound analogues for their potential in treating depression and other central nervous system disorders.

Cardiovascular Diseases: Certain methanesulfonamide derivatives have been found to possess Class III antiarrhythmic activity. nih.gov This suggests that appropriately modified this compound analogues could be explored for the treatment of cardiac arrhythmias.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. harvard.eduaragen.com These technologies can be applied to the development of this compound derivatives in several ways:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their biological activities to predict the therapeutic potential of novel this compound analogues. nih.govnih.gov This can help prioritize which compounds to synthesize and test, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from the ground up. aragen.comstanford.edu By providing the model with the this compound scaffold and a set of desired pharmacological properties, novel drug candidates can be generated.

Target Identification: AI can analyze vast amounts of biological data to identify new protein targets for which this compound derivatives may be effective. harvard.edu

Development of Advanced Synthetic Methodologies for Sustainable Production

The development of green and sustainable synthetic methods is becoming increasingly important in the pharmaceutical industry. tandfonline.com Future research on this compound derivatives should focus on environmentally friendly and efficient production methods.

Key areas of focus for sustainable synthesis include:

Use of Greener Solvents: Traditional methods for sulfonamide synthesis often use hazardous organic solvents. researchgate.net Research into using water or other eco-friendly solvents would be a significant advancement. researchgate.netrsc.org

Catalytic Methods: The development of catalytic methods for the synthesis of sulfonamides can reduce waste and improve efficiency compared to stoichiometric reactions.

Mechanochemistry: Solvent-free mechanochemical approaches offer a sustainable alternative to traditional solution-based synthesis, reducing solvent waste and energy consumption. rsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.